molecular formula C11H12N2OS B2892257 N-(1,3-benzothiazol-2-yl)butanamide CAS No. 92316-70-6

N-(1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2892257
CAS No.: 92316-70-6
M. Wt: 220.29
InChI Key: MHNSNMRNSXMPTD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)butanamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 2-aminobenzothiazole with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients. The compound also interacts with various proteins through hydrogen bonds, pi-pi interactions, and pi-alkyl interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)butanamide is unique due to its specific alkyl chain length, which can influence its biological activity and chemical reactivity. The presence of the butanamide group can enhance its solubility and interaction with biological targets compared to its shorter-chain analogs .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-5-10(14)13-11-12-8-6-3-4-7-9(8)15-11/h3-4,6-7H,2,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNMRNSXMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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